![molecular formula C7H5N3O2 B1343825 Imidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 1265896-03-4](/img/structure/B1343825.png)
Imidazo[1,2-a]pyrazine-3-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrazine-3-carboxylic acid is a compound with a molecular weight of 163.14 . It acts as a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyrazine-3-carboxylic acid is represented by the Inchi Code: 1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H, (H,11,12) .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyrazine-3-carboxylic acid has a molecular weight of 163.14 . It is a solid substance that should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Optoelectronic Devices
These compounds have potential in materials science, particularly in the development of optoelectronic devices due to their luminescent properties .
Sensors
Imidazo[1,2-a]pyrazine derivatives can be used in sensor technology. Their unique chemical structure allows them to interact with various substances, making them useful for detecting specific chemicals or environmental conditions .
Anti-Cancer Drugs
There is research exploring the use of these compounds in pharmaceuticals, specifically as anti-cancer drugs. Their ability to interact with biological systems could make them effective in targeting cancer cells .
Confocal Microscopy and Imaging
These derivatives can serve as emitters for confocal microscopy and imaging. Their luminescent properties enhance imaging techniques used in scientific research .
Safety and Hazards
The safety information for Imidazo[1,2-a]pyrazine-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazine-3-carboxylic acid has been identified as a potential covalent anticancer agent . The primary target of this compound is the KRAS G12C protein, a key player in various types of cancers .
Mode of Action
The compound interacts with its target through a covalent bond, a strong type of chemical bond that ensures a stable and enduring interaction . This interaction leads to the inhibition of the KRAS G12C protein, thereby preventing it from promoting cancer cell growth .
Biochemical Pathways
Given its target, it is likely that it impacts the ras/mapk pathway, a critical signaling pathway involved in cell proliferation and survival .
Pharmacokinetics
The compound’s carboxylic acid moiety is a common feature in many drugs and is known to play a crucial role in drug absorption and distribution .
Result of Action
The compound’s action results in significant anticancer activity. For instance, one derivative of imidazo[1,2-a]pyrazine, compound I-11, has shown potent anticancer effects against KRAS G12C-mutated NCI-H358 cells . Another derivative, compound 12b, has demonstrated promising anticancer activity against various cancer cells, including Hep-2, HepG2, MCF-7, and A375 .
Action Environment
The action of imidazo[1,2-a]pyrazine-3-carboxylic acid can be influenced by various environmental factors. For instance, the presence of electron-donating and withdrawing groups on the compound can affect its reactivity . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .
properties
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBLRUPBVBHCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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